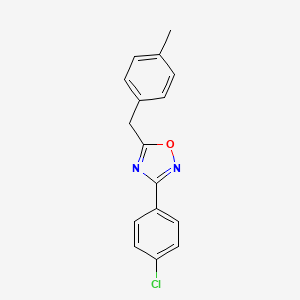
ethyl 2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-5-pyrimidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-5-pyrimidinecarboxylate, also known as BM212, is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of ethyl 2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-5-pyrimidinecarboxylate involves the inhibition of the NF-κB pathway, which is a crucial pathway involved in inflammation and cancer. This compound has been shown to inhibit the activation of NF-κB by blocking the phosphorylation of IκBα, which leads to the suppression of the downstream inflammatory and tumorigenic pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and anti-tumor activities in various scientific research studies. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is crucial for tumor growth and metastasis. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is disrupted in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-5-pyrimidinecarboxylate has several advantages for lab experiments, including its high purity, good yields, and potent biological activities. However, there are some limitations to using this compound in lab experiments, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the study of ethyl 2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-5-pyrimidinecarboxylate. One potential direction is to explore the use of this compound in combination with other anti-cancer agents to enhance its therapeutic efficacy. Another potential direction is to investigate the use of this compound in other disease models, such as autoimmune diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanisms of this compound and to optimize its synthesis method to reduce its cost and increase its availability.
Conclusion:
This compound is a promising compound that has shown potent anti-inflammatory, anti-tumor, and anti-angiogenic activities in various scientific research studies. The synthesis method has been optimized to yield a high purity product with good yields. This compound has several advantages for lab experiments, including its potent biological activities, but there are also limitations to its use. There are several future directions for the study of this compound, including exploring its use in combination with other anti-cancer agents and investigating its potential applications in other disease models.
Synthesemethoden
The synthesis of ethyl 2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-5-pyrimidinecarboxylate involves a multi-step process that starts with the reaction of 2-aminobenzoxazole with ethyl 2-chloro-4,6-dimethyl-5-pyrimidinecarboxylate in the presence of a base. This reaction leads to the formation of the intermediate compound, which is then subjected to further reactions to obtain the final product. The synthesis method has been optimized to yield a high purity product with good yields.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-5-pyrimidinecarboxylate has been studied for its potential applications in the field of medicinal chemistry. Various scientific research studies have demonstrated that this compound exhibits potent anti-inflammatory, anti-tumor, and anti-angiogenic activities. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
ethyl 2-(1,3-benzoxazol-2-ylamino)-4,6-dimethylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-4-22-14(21)13-9(2)17-15(18-10(13)3)20-16-19-11-7-5-6-8-12(11)23-16/h5-8H,4H2,1-3H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXRICHMJWCYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1C)NC2=NC3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-4-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5795678.png)

![2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol](/img/structure/B5795687.png)
![methyl N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycinate](/img/structure/B5795691.png)
![2-[(diphenylacetyl)amino]-5-hydroxybenzoic acid](/img/structure/B5795698.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5795713.png)
![5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5795715.png)
![4-benzyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine](/img/structure/B5795718.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5795721.png)
![ethyl 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B5795738.png)
![N-(2-methoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5795745.png)
